molecular formula C10H20ClFN2O2 B13334114 tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride

tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride

Cat. No.: B13334114
M. Wt: 254.73 g/mol
InChI Key: RIERKMGYUSLELG-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C10H19FN2O2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-fluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at a controlled temperature to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals, often involves this compound.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (4-fluoropyrrolidin-3-yl)(methyl)carbamate hydrochloride include:

  • tert-Butyl (4-chloropyrrolidin-3-yl)(methyl)carbamate hydrochloride
  • tert-Butyl (4-bromopyrrolidin-3-yl)(methyl)carbamate hydrochloride
  • tert-Butyl (4-iodopyrrolidin-3-yl)(methyl)carbamate hydrochloride

These compounds share a similar pyrrolidine core structure but differ in the halogen substituent at the 4-position. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and biological activity compared to other halogenated derivatives .

Properties

Molecular Formula

C10H20ClFN2O2

Molecular Weight

254.73 g/mol

IUPAC Name

tert-butyl N-(4-fluoropyrrolidin-3-yl)-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13(4)8-6-12-5-7(8)11;/h7-8,12H,5-6H2,1-4H3;1H

InChI Key

RIERKMGYUSLELG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCC1F.Cl

Origin of Product

United States

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